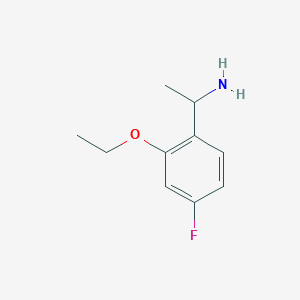![molecular formula C11H14N2NaO8Sm B12083033 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a coordination compound featuring samarium(III) as the central metal ion. This compound is notable for its chiral properties and its ability to form stable complexes with various ligands. It is used in various scientific fields, including chemistry and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) typically involves the reaction of samarium(III) salts with (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetic acid in the presence of a sodium base. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
pH: Maintained around neutral to slightly basic (pH 7-9).
Reaction Time: Several hours to ensure complete complexation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes of reactants.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity standards, typically above 90%.
化学反応の分析
Types of Reactions: Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The samarium(III) center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products:
Oxidation Products: Typically involve changes in the oxidation state of the ligands rather than the samarium center.
Substitution Products: New complexes with different ligands replacing the original ones.
科学的研究の応用
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) finds applications in several scientific domains:
Chemistry: Used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy to determine the optical purity of compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its paramagnetic properties.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, including catalysts and luminescent materials.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various ligands. The samarium(III) ion interacts with the nitrogen and oxygen atoms of the (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetato ligand, forming a stable chelate. This stability is crucial for its applications in NMR spectroscopy and other fields. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of stable complexes with specific geometries.
Magnetic Properties: Exploited in imaging and spectroscopy due to the paramagnetic nature of samarium(III).
類似化合物との比較
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be compared with other similar compounds, such as:
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]lanthanate(III): Similar in structure but with different central metal ions (e.g., lanthanum).
Ethylenediaminetetraacetato complexes: Such as sodium [ethylenediaminetetraacetato]cobaltate(III), which have different ligand structures but similar coordination properties.
The uniqueness of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) lies in its specific chiral properties and the stability of its samarium(III) complex, making it particularly useful in chiral analysis and advanced material applications.
特性
分子式 |
C11H14N2NaO8Sm |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+) |
InChI |
InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1 |
InChIキー |
LASJBCFMJJSNAT-KLXURFKVSA-J |
異性体SMILES |
C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
正規SMILES |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)


![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)






![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

